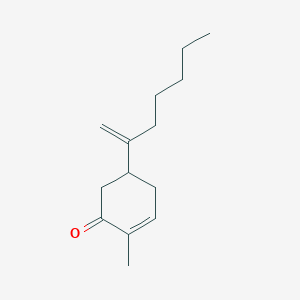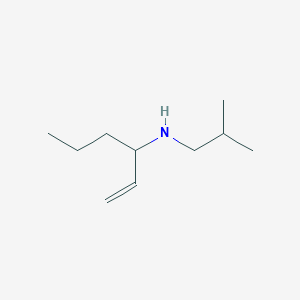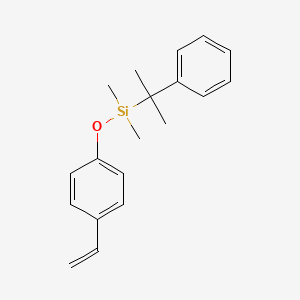
Methyl bis(4-nitrophenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphite moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl bis(4-nitrophenyl) phosphite can be synthesized through the reaction of methyl phosphorodichloridite with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Reactants: Methyl phosphorodichloridite and 4-nitrophenol.
Solvent: Anhydrous tetrahydrofuran or dichloromethane.
Base: Pyridine or triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bis(4-nitrophenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce 4-nitrophenol and methyl phosphonic acid.
Substitution: The phosphite group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphite group under mild heating.
Major Products Formed
Oxidation: Methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: 4-nitrophenol and methyl phosphonic acid.
Substitution: Various substituted phosphites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl bis(4-nitrophenyl) phosphite has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving phosphatases.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of methyl bis(4-nitrophenyl) phosphite involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of phosphatases, preventing the hydrolysis of phosphate esters. The phosphite group can mimic the transition state of the hydrolysis reaction, thereby inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl bis(4-nitrophenyl) phosphate: An oxidized form of the compound with similar applications but different reactivity.
Bis(4-nitrophenyl) phosphite: Lacks the methyl group, leading to different chemical properties and reactivity.
Methyl bis(4-nitrophenyl) phosphonate: Contains a phosphonate group instead of a phosphite, resulting in different hydrolysis and substitution reactions.
Uniqueness
Methyl bis(4-nitrophenyl) phosphite is unique due to its specific combination of methyl and 4-nitrophenyl groups attached to a phosphite moiety
Propiedades
Número CAS |
147357-66-2 |
|---|---|
Fórmula molecular |
C13H11N2O7P |
Peso molecular |
338.21 g/mol |
Nombre IUPAC |
methyl bis(4-nitrophenyl) phosphite |
InChI |
InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
Clave InChI |
WWLGNJSOIRYUIJ-UHFFFAOYSA-N |
SMILES canónico |
COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


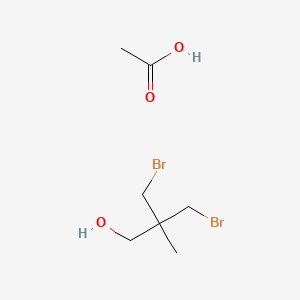
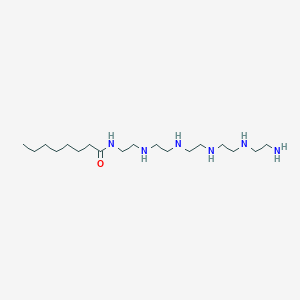
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
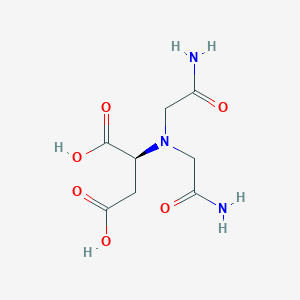
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
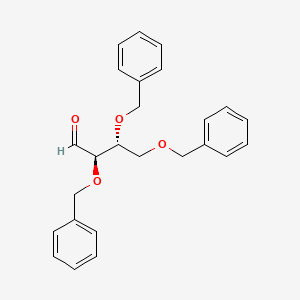
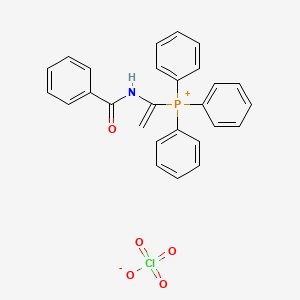
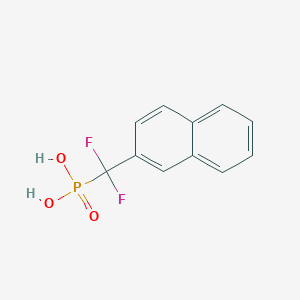
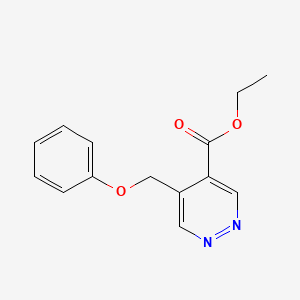
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
